molecular formula C10H12N2O5 B3042371 N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide CAS No. 59820-33-6

N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide

Cat. No.: B3042371
CAS No.: 59820-33-6
M. Wt: 240.21 g/mol
InChI Key: BKDUSJRNVDOBMP-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of a nitro group, a hydroxyethoxy group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide typically involves the nitration of a suitable phenyl precursor followed by the introduction of the hydroxyethoxy and acetamide groups. One common method involves the nitration of 4-ethoxyphenol to obtain 4-(2-hydroxyethoxy)-3-nitrophenol, which is then acetylated to form the final product. The reaction conditions often include the use of nitric acid for nitration and acetic anhydride for acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or ketones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride can facilitate reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of hydroxyethoxy ketones or aldehydes.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability, while the acetamide group can facilitate binding to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Lacks the nitro and hydroxyethoxy groups, resulting in different chemical properties and applications.

    N-(4-Nitrophenyl)acetamide: Lacks the hydroxyethoxy group, affecting its solubility and reactivity.

    N-(4-Ethoxyphenyl)acetamide: Lacks the nitro group, leading to different biological activities.

Uniqueness

N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for specific redox reactions, while the hydroxyethoxy group enhances solubility and the acetamide group facilitates interactions with biological targets. This combination of features makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-7(14)11-8-2-3-10(17-5-4-13)9(6-8)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDUSJRNVDOBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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